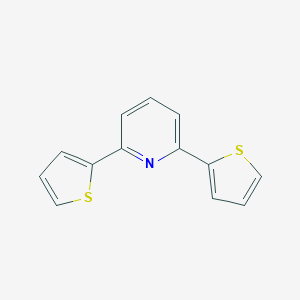![molecular formula C17H12N2O3S B186803 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- CAS No. 121161-67-9](/img/structure/B186803.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- is a chemical compound that has been the subject of much scientific research in recent years. This compound has been found to have a wide range of potential applications in the fields of medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of carbonic anhydrase, which plays a critical role in the regulation of pH in cells. Additionally, it has been found to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-angiogenic properties, this compound has been shown to have potential applications in the treatment of a variety of other diseases, including Alzheimer's disease, diabetes, and glaucoma. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- in lab experiments include its high yield synthesis method, its potential applications in a variety of fields, and its ability to inhibit key enzymes and signaling pathways in cells. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for research on 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-. One area of focus may be on the development of new compounds based on this chemical structure, which could have even greater potential applications in medicine, biology, and chemistry. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential toxicity and side effects. Finally, research may also focus on the development of new synthesis methods for this compound, which could lead to greater efficiency and yield in its production.
Méthodes De Synthèse
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- can be achieved through a variety of methods. One common method involves the reaction of 2-mercaptoethanol with 2-bromoethylbenzoxazole, which produces the desired compound in high yield.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]- has been the subject of much scientific research due to its potential applications in a variety of fields. In medicine, this compound has been found to have potential anti-cancer properties, as well as the ability to inhibit angiogenesis. In biology, it has been shown to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a key role in a variety of physiological processes. In chemistry, it has been used as a starting material for the synthesis of a variety of other compounds.
Propriétés
Numéro CAS |
121161-67-9 |
|---|---|
Formule moléculaire |
C17H12N2O3S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H12N2O3S/c20-15-11-5-1-2-6-12(11)16(21)19(15)9-10-23-17-18-13-7-3-4-8-14(13)22-17/h1-8H,9-10H2 |
Clé InChI |
FGBGDFWRMPDSIB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NC4=CC=CC=C4O3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)



